![molecular formula C12H13NO2S B2357582 3-氨基-4-甲基苯并[b]噻吩-2-羧酸乙酯 CAS No. 181284-94-6](/img/structure/B2357582.png)

3-氨基-4-甲基苯并[b]噻吩-2-羧酸乙酯

描述

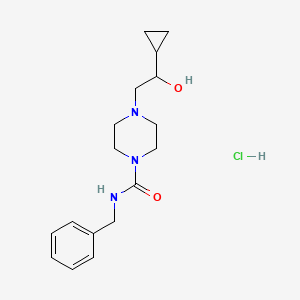

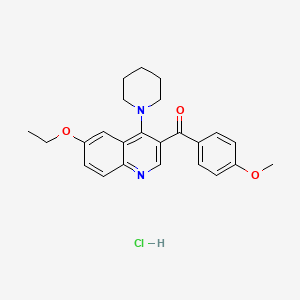

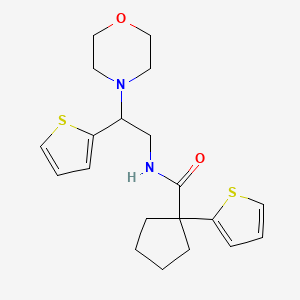

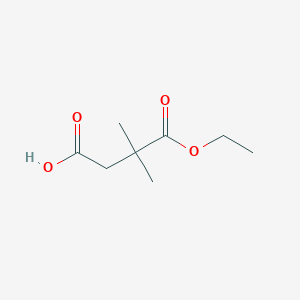

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a derivative of this structure.Physical And Chemical Properties Analysis

Thiophene, the parent compound of Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗炎活性: 噻吩类化合物通过调节细胞因子和抑制炎症通路来发挥抗炎作用。 研究人员正在探索它们在治疗关节炎和自身免疫性疾病等疾病中的潜力 .

抗癌特性: 某些噻吩衍生物表现出有希望的抗癌活性。 3-氨基-4-甲基苯并[b]噻吩-2-羧酸乙酯可能通过干扰细胞分裂或诱导细胞凋亡来抑制肿瘤生长 .

抗焦虑和抗精神病作用: 噻吩类化合物可能作用于神经递质系统,影响焦虑和情绪障碍。它们作为镇静剂和抗精神病药物的潜力是目前研究的活跃领域。

抗氧化活性: 3-氨基-4-甲基苯并[b]噻吩-2-羧酸乙酯可以作为抗氧化剂,保护细胞免受氧化应激并防止自由基造成的损伤。

激酶抑制: 噻吩类化合物可能抑制参与细胞信号通路的特异性激酶。这些化合物在针对各种疾病的靶向治疗中可能很有价值。

雌激素受体调节: 某些噻吩类化合物与雌激素受体相互作用,使其在激素相关疾病中具有相关性。

其他领域

香料和香精: 噻吩类化合物有助于某些食品和饮料的香气和风味。

农用化学品: 研究人员正在探索噻吩类化合物作为潜在的杀虫剂和除草剂。

总之,3-氨基-4-甲基苯并[b]噻吩-2-羧酸乙酯在各个领域都具有巨大的潜力。它多方面的特性不断激励着科学研究和创新。 🌿🔬

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link Mehta, V. P., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial and anticancer activities. BMC Chemistry, 13(1), 56. Link

未来方向

Thiophene and its derivatives, including Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound that has been shown to interact with Indium (In³⁺) ions . This interaction is highly sensitive and selective, making it a potential target for the compound’s action .

Mode of Action

The compound exhibits a ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . This means that the compound changes its behavior in a way that is proportional to the concentration of In³⁺ present. The compound also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ , indicating that it can change its color and fluorescence properties in response to the presence of In³⁺.

Biochemical Pathways

Thiophene derivatives, the class of compounds to which it belongs, have been shown to exhibit a variety of biological effects . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s interaction with in³⁺ suggests that it may be absorbed and distributed in areas where in³⁺ is present

Result of Action

The result of the compound’s action is a change in its color and fluorescence properties in response to the presence of In³⁺ . This suggests that the compound could potentially be used as a sensor for In³⁺, providing a visual and fluorescent signal when In³⁺ is present .

Action Environment

The compound’s action is influenced by the presence of In³⁺ in its environment . The compound exhibits a ratiometric response to In³⁺, meaning that its behavior changes in proportion to the concentration of In³⁺ present . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect the concentration of In³⁺.

属性

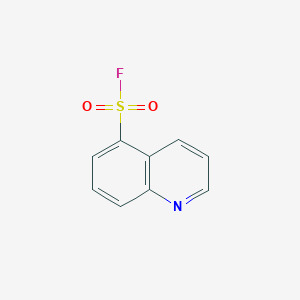

IUPAC Name |

ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRKGSZJGFPMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)

![3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2357505.png)

![Ethyl 2-({[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2357506.png)

![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)

![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)